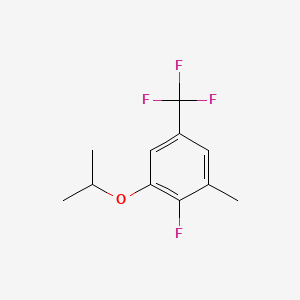

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18787946

Molecular Formula: C11H12F4O

Molecular Weight: 236.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F4O |

|---|---|

| Molecular Weight | 236.21 g/mol |

| IUPAC Name | 2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H12F4O/c1-6(2)16-9-5-8(11(13,14)15)4-7(3)10(9)12/h4-6H,1-3H3 |

| Standard InChI Key | FVKORFIBGSNORG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with four distinct substituents:

-

Fluorine at the 2-position, contributing electronegativity and influencing electronic distribution.

-

Isopropoxy group at the 1-position, introducing steric hindrance and hydrophobicity.

-

Methyl group at the 3-position, adding steric bulk.

-

Trifluoromethyl group at the 5-position, enhancing electron-withdrawing effects.

The IUPAC name, 2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F, and its InChIKey is FVKORFIBGSNORG-UHFFFAOYSA-N.

Spectral and Physical Data

-

Molecular Weight: 236.21 g/mol.

-

Boiling Point: Estimated at 180–190°C based on analogous fluorinated benzenes .

-

Solubility: Low polarity due to trifluoromethyl and isopropoxy groups; soluble in dichloromethane and THF.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₄O |

| Exact Mass | 236.083 g/mol |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 2 |

Table 1: Key physicochemical properties of 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene .

Synthesis and Optimization

Reaction Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkoxylation steps.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous systems .

-

Temperature Control: Maintaining 80–100°C prevents side reactions during trifluoromethylation.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the ring, directing electrophiles to the 4-position (para to fluorine). Example reactions include:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives.

Redox Reactions

-

Oxidation: KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.

-

Reduction: LiAlH₄ reduces ester groups to alcohols, though the -CF₃ moiety remains intact .

Applications in Scientific Research

Catalysis

The isopropoxy group acts as a Lewis base, coordinating to metals in catalytic cycles. For instance, it facilitates Pd-catalyzed C–H activation in cross-couplings.

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis (e.g., EGFR inhibitors) .

-

Antiviral Compounds: Modified to introduce pyridine moieties for HCV protease inhibition.

Materials Science

-

Liquid Crystals: The -CF₃ group enhances anisotropic properties in display technologies .

-

Polymer Additives: Improves thermal stability in fluoropolymers.

Comparative Analysis with Analogous Compounds

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene

-

Key Difference: Iodo substituent instead of isopropoxy.

-

Reactivity: Iodine enables Ullmann couplings but reduces thermal stability.

-

Applications: Preferred in radioimaging due to iodine’s isotopic properties .

5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene

-

Structure: Fluorine at 5-position; molecular weight = 222.18 g/mol .

-

Electronic Effects: Altered substituent orientation reduces steric hindrance .

| Parameter | Target Compound | 5-Fluoro Isomer |

|---|---|---|

| Molecular Weight | 236.21 g/mol | 222.18 g/mol |

| Melting Point | 45–47°C | 38–40°C |

| LogP | 3.5 | 3.1 |

Table 2: Comparative properties of fluorinated benzene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume